2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 2167709-61-5
VCID: VC11514179
InChI: InChI=1S/C10H16O3/c11-9(12)5-8-1-3-10(4-2-8)6-13-7-10/h8H,1-7H2,(H,11,12)
SMILES:
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol

2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid

CAS No.: 2167709-61-5

Cat. No.: VC11514179

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid - 2167709-61-5

Specification

CAS No. 2167709-61-5
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name 2-(2-oxaspiro[3.5]nonan-7-yl)acetic acid
Standard InChI InChI=1S/C10H16O3/c11-9(12)5-8-1-3-10(4-2-8)6-13-7-10/h8H,1-7H2,(H,11,12)
Standard InChI Key XJOUBJFWEXYFPL-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1CC(=O)O)COC2

Introduction

Chemical Structure and Nomenclature

2-{2-Oxaspiro[3.5]nonan-7-yl}acetic acid (CAS: 2167709-61-5) belongs to the class of spirocyclic oxa compounds fused with acetic acid. Its IUPAC name reflects a bicyclic system where a tetrahydrofuran-like oxygen-containing ring (oxa) is spiro-fused to a cyclohexane ring at the 7th position. The acetic acid substituent is attached to the spiro-junction carbon, yielding the molecular formula C₁₀H₁₄O₃ (molar mass: 182.22 g/mol) .

Structural Features:

  • Spiro[3.5]nonane core: A 3-membered oxirane ring fused to a 5-membered cycloalkane.

  • Acetic acid moiety: Provides acidity (pKa ≈ 4.7) and hydrogen-bonding capacity.

  • Chirality: The spiro junction creates two stereocenters, enabling enantiomeric forms .

Synthetic Routes and Methodologies

Key Synthetic Strategies

Synthesis of 2-{2-oxaspiro[3.5]nonan-7-yl}acetic acid typically involves iodocyclization or ring-closing metathesis to construct the spirocyclic core, followed by functionalization of the acetic acid group .

Iodocyclization Protocol

A representative procedure from Semeno et al. (see Supporting Information in ) involves:

  • Substrate Preparation: Starting with a diol or hydroxy ester precursor.

  • Iodocyclization: Treatment with iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile (CH₃CN) at 0°C to room temperature.

    Diol+3I2NaHCO3,CH3CNSpirocyclic iodide intermediate\text{Diol} + 3\text{I}_2 \xrightarrow{\text{NaHCO}_3, \text{CH}_3\text{CN}} \text{Spirocyclic iodide intermediate}
  • Hydrolysis and Oxidation: Conversion of the iodide to a carboxylic acid via hydrolysis and subsequent oxidation .

Alternative Routes

  • Grignard Addition: Reaction of spirocyclic ketones with methylmagnesium bromide followed by oxidation.

  • Cross-Coupling: Palladium-catalyzed coupling to introduce the acetic acid moiety .

Physicochemical Properties

Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₄O₃
Molecular Weight182.22 g/mol
Melting PointNot reported (likely liquid at RT)
SolubilitySoluble in polar organic solvents

Spectroscopic Data

  • ¹H NMR: Peaks at δ 1.48–2.34 ppm (cyclohexane protons), δ 3.17–4.11 ppm (oxirane and acetic acid protons) .

  • ¹³C NMR: Signals at δ 28.5–156.4 ppm, confirming spirocyclic and carboxylic carbons .

Reactivity and Functionalization

The compound exhibits dual reactivity:

  • Carboxylic Acid Reactions:

    • Esterification with alcohols (e.g., methanol/H⁺).

    • Amide formation via coupling reagents (e.g., EDCl, HOBt).

  • Spirocyclic Core Modifications:

    • Ring-opening reactions with nucleophiles (e.g., amines, thiols).

    • Hydrogenation to reduce cyclohexane unsaturation .

Applications in Research and Industry

Medicinal Chemistry

  • Building Block: Used to synthesize spirocyclic drug candidates targeting GPCRs and kinases.

  • Prodrug Design: The carboxylic acid group enables conjugation with bioactive molecules (e.g., antiviral agents) .

Material Science

  • Polymer Monomers: Incorporation into polyesters or polyamides for enhanced thermal stability .

Package SizePrice (€, excl. VAT)
100 mg890.82
250 mg1,875.00
1 g2,799.08

Pricing reflects its use in high-value research applications .

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